N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-12-10-14(13-4-2-6-16-11-13)18-19(12)8-7-17-23(20,21)15-5-3-9-22-15/h2-6,9-11,17H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZGFFYSXIJIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole and pyridine intermediates, followed by their coupling with a thiophene-2-sulfonamide derivative.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via a cyclocondensation reaction involving a hydrazine derivative and a 1,3-diketone.
Synthesis of Pyridine Intermediate: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reaction: The final step involves the coupling of the pyrazole and pyridine intermediates with thiophene-2-sulfonamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyridine moieties exhibit notable antimicrobial properties. In particular, N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide has been evaluated against various bacterial strains, demonstrating efficacy comparable to established antibiotics.
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, contributing to its antimicrobial effects.
Case Study : A study conducted on this compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Its structural features suggest it may induce apoptosis and affect cell cycle regulation.
- Cell Lines Tested : Studies have focused on lung cancer (A549), breast cancer (MCF7), and fibrosarcoma (HT1080) cell lines.
Case Study : In vitro studies indicated that the compound exhibited cytotoxic effects at concentrations above 10 µM, showing a reduction in cell viability significantly greater than that observed with standard chemotherapy agents .
Drug Design and Development
This compound serves as a promising scaffold for drug development due to its diverse biological activities. Researchers are investigating its potential as a lead compound for new therapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can help optimize its efficacy and selectivity. Modifications to the thiophene or pyridine rings may enhance biological activity or reduce toxicity.
Research Findings and Insights
Recent studies have highlighted the importance of this compound in the ongoing search for novel therapeutic agents. Its unique chemical structure offers a pathway for developing new drugs targeting resistant bacterial strains and various types of cancer.
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Key Structural and Functional Insights
Pyridine Position : The target compound’s pyridin-3-yl group (vs. pyridin-4-yl in ) may influence binding orientation in biological targets, as the 3-position allows for distinct hydrogen-bonding patterns .
Substituent Effects :
- The methyl group on the pyrazole (target compound) likely improves metabolic stability compared to halogenated analogs (e.g., 5-Cl in ) .
- Thiophene vs. Benzene Sulfonamide : Thiophene sulfonamides (target compound, ) may offer enhanced solubility over benzene sulfonamides () due to sulfur’s polarizability .
The cyclopropyl group in ’s compound increases steric bulk, which could hinder enzymatic degradation but reduce membrane permeability .
Biological Activity
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiophene ring, a pyridine moiety, and a pyrazole unit. The molecular formula is , with a molecular weight of approximately 282.34 g/mol. The presence of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding or altering enzyme conformation.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways critical for various biological functions.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, related pyrazole compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has demonstrated that compounds similar to this compound possess anti-inflammatory properties. In vitro assays have indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen/Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Anti-inflammatory | COX Enzymes | 44.81 - 55.65 | |
| Antibiofilm | Various Bacterial Strains | Not specified |
Study on Antitubercular Activity
A notable study synthesized several substituted derivatives related to this compound and evaluated their antitubercular activity against Mycobacterium tuberculosis. Among the tested compounds, some exhibited potent activity with IC50 values ranging from 1.35 to 2.18 µM, indicating their potential as effective treatments for tuberculosis .
Evaluation of Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory effects, several pyrazole derivatives were tested for their COX-inhibitory activities. Compounds derived from similar structures showed significant inhibition percentages compared to standard drugs like diclofenac sodium . This suggests that this compound could be further explored for anti-inflammatory applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
